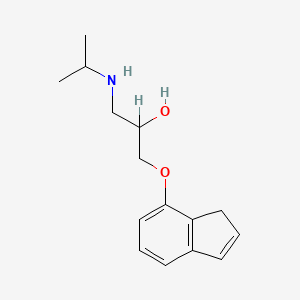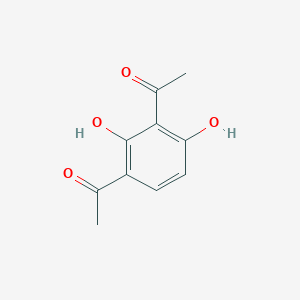
2,4-DIACETYLRESORCINOL
描述
2,4-Diacetylresorcinol is an organic compound with the molecular formula C10H10O4. It is a derivative of resorcinol, where two acetyl groups are attached to the 2nd and 4th positions of the benzene ring. This compound has garnered interest due to its various applications in heterocyclic and analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Diacetylresorcinol can be synthesized through several methods:
Acetylation of Resorcinol: This involves the reaction of resorcinol with acetyl chloride in the presence of anhydrous FeCl3, yielding this compound with a 66% yield.
Fries Rearrangement: Resorcinol diacetate undergoes Fries rearrangement in the presence of FeCl3 or aqueous HCl, or under microwave irradiation with anhydrous AlCl3.
Industrial Production Methods: The industrial production of this compound typically involves the acetylation of resorcinol using acetic anhydride and ZnCl2 at elevated temperatures (140°C), achieving a high yield of 96.5% .
化学反应分析
2,4-Diacetylresorcinol undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups, forming resorcinol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using reagents like halogens or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Resorcinol derivatives
Substitution: Halogenated or aminated resorcinol derivatives
科学研究应用
2,4-Diacetylresorcinol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4-diacetylresorcinol involves its interaction with molecular targets through its acetyl and hydroxyl groups. These functional groups can participate in hydrogen bonding, electron transfer, and other interactions with biological molecules. The compound’s redox properties allow it to act as both an antioxidant and a prooxidant, depending on the conditions .
相似化合物的比较
2,4-Diacetylresorcinol can be compared with other similar compounds such as:
4,6-Diacetylresorcinol: Another derivative of resorcinol with acetyl groups at the 4th and 6th positions.
2-Bromo-4,6-bis(dibromoacetyl)resorcinol: A brominated derivative with enhanced reactivity due to the presence of bromine atoms.
Uniqueness: this compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
属性
IUPAC Name |
1-(3-acetyl-2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-5(11)7-3-4-8(13)9(6(2)12)10(7)14/h3-4,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONRSNZGOMBWPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176017 | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2163-12-4 | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002163124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diacetyl-1,3-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


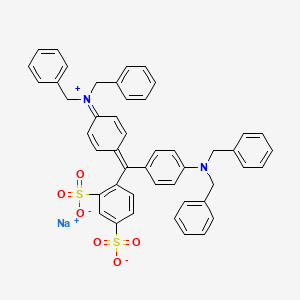

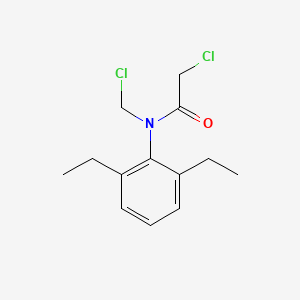
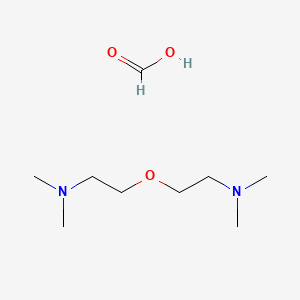
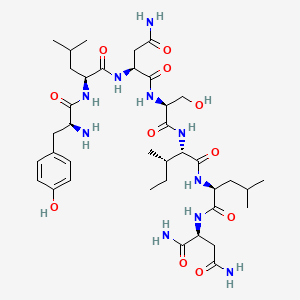
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(tritritiomethyl)pyrimidine-2,4-dione](/img/structure/B1615645.png)
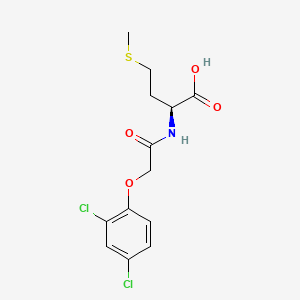
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1615647.png)


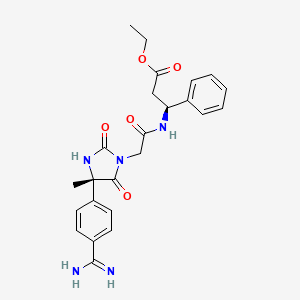
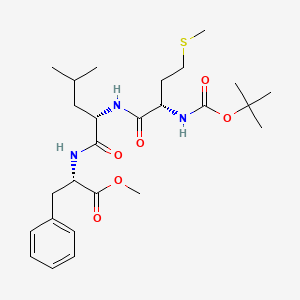
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B1615658.png)
